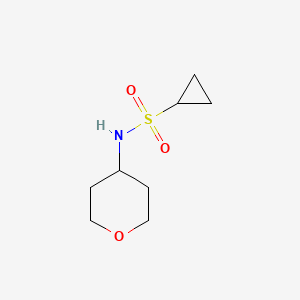
2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with difluoromethylthioamide under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylthioamide derivatives, while substitution reactions can produce a variety of substituted ethanethioamides .
科学的研究の応用
2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide: Similar in structure but with a different position of the fluorine atom on the phenyl ring.
Ethyl bromodifluoroacetate: Another fluorinated compound with different functional groups and applications.
Uniqueness
2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and performance .
特性
分子式 |
C8H6F3NS |
|---|---|
分子量 |
205.20 g/mol |
IUPAC名 |
2,2-difluoro-2-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChIキー |
XYEUOWOTNNBEEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C(=S)N)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
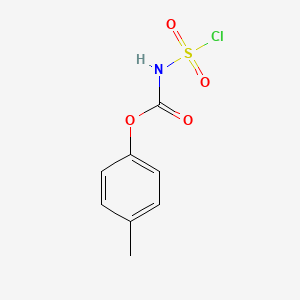
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13158934.png)
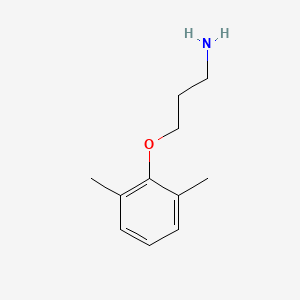

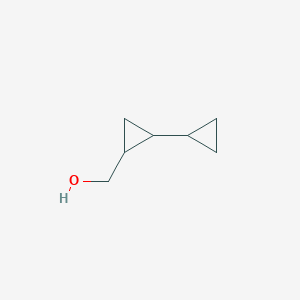

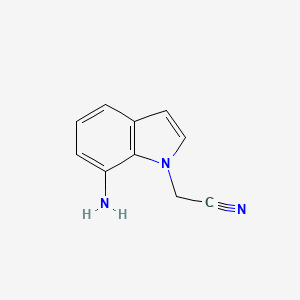
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
